Braylin

描述

Braylin is a novel synthetic peptide designed to modulate the activity of the neurotransmitter acetylcholine. It is an agonist of the nicotinic acetylcholine receptor (nAChR), a major target of acetylcholine in the central nervous system. This compound is the first peptide to be developed specifically to target nAChR and has the potential to be used as a therapeutic agent for a variety of neurological disorders.

科学研究应用

抗炎和免疫调节作用

Braylin已被发现具有显著的抗炎和免疫调节特性。 研究表明,this compound可以抑制活化巨噬细胞的活性,减少刺激反应中炎症细胞因子(如亚硝酸盐、IL-1β、TNF-α和IL-6)的产生 。这表明它在治疗巨噬细胞活化起关键作用的炎症性疾病方面具有潜在的应用价值。

炎症模型中的药理特性

使用完全弗氏佐剂(CFA)诱导的鼠爪炎症等模型的体内方法已证明this compound的药理特性。 This compound产生了剂量相关的镇痛和抗水肿作用,表明其在治疗与炎症相关的疼痛和水肿方面具有治疗潜力 。

血管舒张特性

This compound诱导强烈的血管舒张,即动脉平滑肌的松弛,导致血管阻力和血压降低。 这种作用在大鼠肠系膜上动脉和髂动脉中通过不同的机制观察到,表明this compound在预防和治疗心血管疾病方面具有潜在用途 。

糖皮质激素受体激活

分子对接计算表明,this compound可能充当糖皮质激素受体配体。 这种相互作用可以解释观察到的免疫调节作用,因为已知糖皮质激素受体在免疫反应的调节中发挥作用 。

NF-κB转录活性抑制

This compound已显示出在细胞模型中强烈降低NF-κB依赖性转录活性。NF-κB是一种蛋白质复合物,控制着DNA的转录,并参与细胞对刺激的反应,例如压力、细胞因子、自由基以及细菌或病毒抗原。 抑制NF-κB可能有利于以炎症为关键因素的疾病 。

磷酸二酯酶-4抑制

作为磷酸二酯酶-4 (PDE4)抑制剂,this compound可能代表一种具有协同免疫调节作用的糖皮质激素受体配体的理想原型。 已知PDE4抑制剂具有抗炎作用,并用于治疗哮喘和慢性阻塞性肺病 (COPD) 等疾病 。

作用机制

Target of Action

Braylin, also known as 6-methoxyseselin, is a coumarin compound identified in the Zanthoxylum tingoassuiba species . It primarily targets phosphodiesterase-4 (PDE4) and acts as a glucocorticoid receptor ligand .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits PDE4, an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), thereby increasing the levels of cAMP . Additionally, this compound acts as a ligand for the glucocorticoid receptor, which is involved in the regulation of various physiological processes, including immune response and inflammation .

Biochemical Pathways

This compound’s action on PDE4 leads to an increase in cAMP levels, which in turn activates the cAMP-dependent protein kinase (PKA) pathway . This pathway plays a key role in various cellular processes, including the regulation of metabolism, gene transcription, and cell cycle progression.

In the mesenteric vessel, this compound’s action may be correlated with the alteration of the cAMP/PKA pathway . In the iliac artery, this compound’s action may be correlated with an increase in cyclic guanosine monophosphate (cGMP), followed by the activation of BKCa, Kir, and Kv channels .

Result of Action

This compound exhibits potent vasorelaxation properties, which involve distinct mechanisms in different arteries . It also has anti-inflammatory, antinociceptive, and immunomodulatory effects . This compound reduces the production of nitrite, IL-1β, TNF-α, and IL-6 by activated macrophages . Furthermore, it inhibits the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β .

生化分析

Biochemical Properties

Braylin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been described as a phosphodiesterase-4 (PDE4) inhibitor . The inhibition of PDE4 by this compound leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates the cAMP-dependent protein kinase (PKA) pathway .

Cellular Effects

This compound has a profound impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . In activated macrophages, this compound exhibits concentration-dependent suppressive activity, reducing the production of nitrite, IL-1β, TNF-α, and IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a glucocorticoid receptor ligand, and its inhibitory effect on macrophages is prevented by RU486, a glucocorticoid receptor antagonist . Furthermore, this compound reduces the NF-κB-dependent transcriptional activity, which may contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. While specific details on its stability and degradation are not mentioned in the available literature, its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Specific details on threshold effects or toxic effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with adenylate cyclase, altering the cAMP/PKA pathway . It may also increase cyclic guanosine monophosphate (cGMP), leading to the activation of BK Ca, K ir, and K v channels .

属性

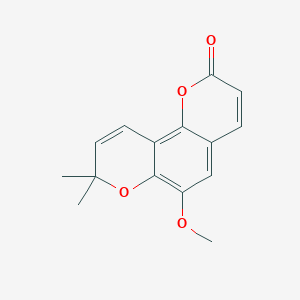

IUPAC Name |

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFNVZWWIXXTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

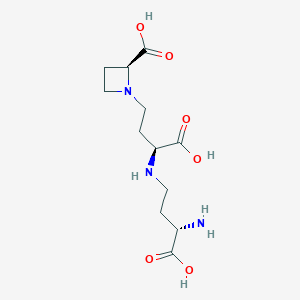

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)